2-(1-benzothien-7-yl)pyridin-4-amine
Description
2-(1-Benzothien-7-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine core substituted with a benzothiophene moiety at the 2-position and an amine group at the 4-position. This structure combines aromatic and heteroaromatic systems, which are common in pharmaceuticals due to their ability to engage in π-π stacking and hydrogen bonding interactions.
Properties
IUPAC Name |
2-(1-benzothiophen-7-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-4-6-15-12(8-10)11-3-1-2-9-5-7-16-13(9)11/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZSJWXQLANLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CC(=C3)N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 2-(1-Benzothiophen-7-yl)-4-[1-(Piperidin-4-yl)-1H-pyrazol-4-yl]furo[2,3-c]pyridin-7-amine
- Molecular Formula : C₂₃H₂₁N₅OS
- Molecular Weight : 423.51 g/mol
- Key Features: Incorporates a fused furo[2,3-c]pyridine system. The furopyridine ring adds rigidity, which may improve binding specificity compared to simpler pyridine derivatives.
- Inferred Properties: The piperidinyl group could enhance blood-brain barrier penetration, suggesting neurological applications.
Compound B: 2-(2-Chlorophenyl)-7-Methyl-5,6,7,8-Tetrahydro[b]benzothieno[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₇H₁₆ClN₃S
- Molecular Weight : 329.85 g/mol
- Key Features: Tetrahydrobenzothienopyrimidine scaffold with a 2-chlorophenyl substituent. The saturated tetrahydro ring reduces planarity, possibly mitigating off-target effects.
- Inferred Properties :
Comparative Analysis Table
Research Findings and Implications
- Compound A : The piperidinylpyrazole moiety is a hallmark of kinase inhibitors (e.g., c-Met inhibitors), suggesting its utility in targeting tyrosine kinase-driven cancers. The furopyridine system may mimic ATP’s adenine binding in kinase active sites .
- Its tetrahydro ring system could reduce metabolic instability compared to fully aromatic analogs .
- Target Compound : The absence of complex substituents in this compound may limit its potency but improve synthetic accessibility. Its simpler structure could serve as a scaffold for derivatization in early drug discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
